molecular formula C12H14O2 B2869716 methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate CAS No. 199393-24-3

methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate

Cat. No.: B2869716
CAS No.: 199393-24-3
M. Wt: 190.242
InChI Key: BOTNWHZTEASVBM-VOTSOKGWSA-N
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Description

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H16O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method is the reaction of 2,5-dimethylcinnamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2,5-dimethylcinnamic acid+methanolH2SO4methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate+H2O\text{2,5-dimethylcinnamic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2,5-dimethylcinnamic acid+methanolH2​SO4​​methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the double bond can yield the saturated ester.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 2,5-dimethylcinnamic acid.

    Reduction: Methyl 3-(2,5-dimethylphenyl)propanoate.

    Substitution: Various halogenated derivatives, depending on the position of substitution on the aromatic ring.

Scientific Research Applications

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate can be compared with other cinnamic acid derivatives, such as:

    Methyl cinnamate: Lacks the methyl substitutions on the aromatic ring, which can affect its reactivity and biological activity.

    Ethyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its physical properties and applications.

The presence of the methyl groups at the 2 and 5 positions in this compound makes it unique, as these substitutions can impact its chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl (E)-3-(2,5-dimethylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-4-5-10(2)11(8-9)6-7-12(13)14-3/h4-8H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTNWHZTEASVBM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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